3,4'-Dimethyl-8-methoxypsoralen

Description

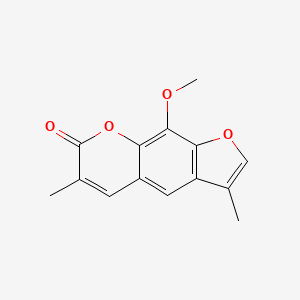

Structure

2D Structure

3D Structure

Properties

CAS No. |

85985-46-2 |

|---|---|

Molecular Formula |

C14H12O4 |

Molecular Weight |

244.24 g/mol |

IUPAC Name |

9-methoxy-3,6-dimethylfuro[3,2-g]chromen-7-one |

InChI |

InChI=1S/C14H12O4/c1-7-4-9-5-10-8(2)6-17-12(10)13(16-3)11(9)18-14(7)15/h4-6H,1-3H3 |

InChI Key |

INHFGZBONLVXLR-UHFFFAOYSA-N |

SMILES |

CC1=CC2=CC3=C(C(=C2OC1=O)OC)OC=C3C |

Canonical SMILES |

CC1=CC2=CC3=C(C(=C2OC1=O)OC)OC=C3C |

Synonyms |

3,4'-dimethyl-8-methoxypsoralen 3,4'-dimethyl-8-MOP DMe-8-MOP |

Origin of Product |

United States |

Synthesis and Chemical Modification of 3,4 Dimethyl 8 Methoxypsoralen

Established Synthetic Pathways for 3,4'-Dimethyl-8-methoxypsoralen

The synthesis of psoralens, a class of linear furanocoumarins, can be approached in several ways, primarily by forming the furan (B31954) ring onto a pre-existing coumarin (B35378) core or by constructing the pyrone ring onto a benzofuran (B130515) structure. nih.gov A common strategy involves the Pechmann reaction to form the coumarin scaffold, followed by subsequent steps to build the furan ring. nih.gov

Key Reaction Steps and Intermediates in Furanocoumarin Synthesis

The synthesis of furanocoumarins like psoralen (B192213) often involves key reactions such as the Pechmann condensation, Knoevenagel condensation, and Baylis-Hillman reaction to form the initial coumarin structure. researchgate.net A widely used method for constructing the furan ring onto a coumarin involves the Williamson ether synthesis to introduce an allylic group, followed by a Claisen rearrangement and subsequent cyclization. nih.gov

A significant intermediate in many furanocoumarin syntheses is 7-hydroxycoumarin (umbelliferone). acs.org This can be prenylated and then cyclized to form either linear or angular furanocoumarins. acs.org Another critical type of intermediate is the acylhydroxyheteroarene, often prepared via a Fries rearrangement of acyloxyheteroarenes. nih.gov Dihydrofurocoumarinones also serve as important intermediates, particularly in the synthesis of angelicin (B190584) analogs. nih.gov

The general pathway to a psoralen derivative can be illustrated by the synthesis of 4,4'-dimethylxanthotoxol. This process begins with a Pechmann reaction of pyrogallol (B1678534) with ethylacetoacetate to yield a coumarin derivative. nih.gov This is followed by etherification with 1-chloroacetone. nih.gov

Optimization Strategies in this compound Synthesis

Optimization of natural product synthesis aims to improve efficacy, enhance pharmacokinetic properties (ADMET profiles), and increase chemical accessibility. nih.gov Strategies include direct functional group manipulation and structure-activity relationship (SAR)-guided optimization. nih.gov For furanocoumarins, this can involve modifying substituents on the core structure to improve properties like water solubility. For instance, a dimethylaminoethyl ether analog of 8-methoxypsoralen (8-MOP) was synthesized to enhance its water solubility. nih.gov The synthesis involved reacting 8-hydroxypsoralen with 2-(N,N-dimethylamino)ethyl chloride hydrochloride in the presence of potassium carbonate. nih.gov

Microwave-assisted synthesis has also been employed to improve reaction times and yields. For example, the Claisen rearrangement of 4-methyl-7-[4-(amino and methoxy)-but-2-ynyloxy]-coumarins to synthesize 4'-(amino and methoxy)-methyl-4,5'-dimethylangelicins was efficiently carried out under microwave irradiation. nih.gov

Synthesis of Analogs and Derivatives of this compound for Structure-Activity Relationship Studies

The synthesis of analogs is crucial for understanding how different parts of the molecule contribute to its biological activity. This often involves modifying the core structure and observing the effects on its function.

Synthetic Approaches for Modifying the Furan Ring

Modifications to the furan ring are a key area of investigation in SAR studies of furanocoumarins. nih.gov The integrity of the furan ring is often critical for activity. For example, reduction of the furan moiety in certain furanocoumarin derivatives led to a significant decrease in their inhibitory potency against CYP3A4. rsc.org

One approach to furan ring modification involves acid-catalyzed ring opening. For example, N-(furfuryl)-2-nitrobenzamides can undergo furan ring opening to a diketone, which can then be recyclized to form different heterocyclic systems. rsc.org Another strategy involves the [2+2] photocycloaddition reactions of the furan ring double bond with pyrimidine (B1678525) bases of DNA, a key mechanism for the photochemotherapeutic effects of psoralens. nih.gov The nature of the adducts formed can be influenced by substituents on the furan ring. nih.gov

Strategies for Substituent Variation on the Benzopyran-2-one Core

Varying substituents on the benzopyran-2-one (coumarin) core is another important strategy in SAR studies. nih.gov This can involve introducing different functional groups at various positions to modulate properties like solubility, bioavailability, and target interaction. For example, introducing a dimethylaminoethyl ether group at the 8-position of psoralen was shown to increase its water solubility and biological activity. nih.gov

Other modifications can include the introduction of different alkyl or aryl groups. For instance, in the development of anticancer agents, various substituents have been placed at the 6-position of the coumarin ring, with studies showing that an acetamidomethyl group can replace an acetoxymethyl group without loss of potency. researchgate.net The synthesis of 3-substituted-3,4-dihydroisocoumarin-4-carboxylic acids with different alkyl and aryl groups at position 3 has also been explored to evaluate the impact of the substituent type and chain length on biological activity. mdpi.com

Chemo-Enzymatic and Biotechnological Approaches to Furanocoumarin Production and Modification (General Principles)

Chemo-enzymatic and biotechnological methods offer sustainable and efficient alternatives to traditional chemical synthesis for producing and modifying complex molecules like furanocoumarins. acs.orgrsc.org These approaches combine the selectivity of enzymes with the practicality of chemical synthesis. beilstein-journals.org

A key precursor in the biosynthesis of furanocoumarins is umbelliferone, which is derived from the phenylpropanoid pathway. acs.org Engineered microorganisms, such as E. coli, can be used to produce important intermediates like marmesin (B225713), a precursor to linear furanocoumarins. acs.org This involves screening for efficient enzymes like 6-prenyltransferase and marmesin synthase and optimizing the metabolic pathways within the host organism. acs.org

General chemo-enzymatic strategies include:

Regio- and stereoselective late-stage functionalization: Enzymes are used to modify a complex scaffold that has been prepared by chemical synthesis. beilstein-journals.org

In situ generation of reactive intermediates: Enzymes can create highly reactive species that are difficult to handle with conventional chemistry. beilstein-journals.org

Regio- and stereoselective cyclization reactions: Enzymes can be used to construct macrocyclic or fused ring systems with high precision. beilstein-journals.org

These approaches are being increasingly applied to the synthesis of natural products and their analogs, offering advantages in terms of efficiency, selectivity, and environmental impact. rsc.orgresearchgate.net

Molecular Mechanisms of Action of 3,4 Dimethyl 8 Methoxypsoralen

Photobiological Interactions of 3,4'-Dimethyl-8-methoxypsoralen with Nucleic Acids

Unlike many of its structural relatives, this compound (DMe-8-MOP) exhibits a comparatively weak non-covalent association with DNA. nih.gov However, its significance as a biologically active compound stems from its potent ability to covalently bind to nucleic acids, such as DNA and RNA, when exposed to ultraviolet (UV) radiation. nih.govnih.gov This photoreactivity is the primary driver of its observed biological effects.

Upon irradiation with long-wave UV light (UVA), DMe-8-MOP, like other psoralens, can intercalate between the base pairs of DNA. nih.govmdpi.com This positioning facilitates a photochemical reaction with the pyrimidine (B1678525) bases, most notably thymine (B56734). mdpi.com The process involves the formation of covalent linkages, known as photoadducts, which can significantly alter the structure and function of the nucleic acid.

The initial photochemical event for DMe-8-MOP involves the formation of a monoadduct with a pyrimidine base. nih.gov This reaction, a [2+2] photocycloaddition, results in the creation of a four-membered cyclobutane (B1203170) ring. This ring links either the 3,4 (pyrone-side) or the 4',5' (furan-side) double bond of the psoralen (B192213) molecule to the 5,6 double bond of a pyrimidine base, such as thymine. mdpi.com For DMe-8-MOP, studies have indicated a predominance of photochemical monoaddition. nih.gov Research on the related compound 8-methoxypsoralen (8-MOP) has shown that UVB irradiation can lead to a high proportion of 3,4-monoadducts. nih.gov The formation of these monoadducts is a critical first step in the DNA damage cascade initiated by this class of compounds.

Following the formation of a furan-side monoadduct, a second photochemical event can occur. If the psoralen molecule is intercalated at a site with pyrimidine bases on opposing DNA strands, the still-reactive pyrone-side of the psoralen can absorb another photon and react with a pyrimidine on the complementary strand. This second reaction creates an interstrand cross-link (ICL), which covalently links the two strands of the DNA double helix. mdpi.comnih.gov ICLs are highly cytotoxic lesions because they prevent the separation of the DNA strands, a process essential for both DNA replication and transcription. nih.gov The formation of ICLs is a hallmark of bifunctional psoralens and a major contributor to their biological effects. nih.govnih.gov Studies with 8-MOP have demonstrated that the yield of ICLs increases with the dose of UVA radiation. nih.gov

The formation of interstrand cross-links is even more sequence-dependent, requiring a thymine (or another pyrimidine) on the opposite strand in a suitable position. Studies have identified alternating A-T and cytosine-guanine (C-G) sequences as preferential sites for cross-link formation. nih.gov The conformation of the DNA helix itself also plays a role, as the intercalation of the planar psoralen molecule requires a temporary unwinding and distortion of the DNA structure.

The biological consequences of DMe-8-MOP are a direct result of its photoreactivity with nucleic acids. The formation of both monoadducts and interstrand cross-links constitutes significant DNA damage. mdpi.com These lesions can physically obstruct the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription. nih.govacs.org This inhibition of macromolecular synthesis is a key factor in the antiproliferative activity observed for this compound. nih.govnih.gov

Formation of Photoadducts with DNA and RNA

Intracellular Signaling Pathways Modulated by Psoralen Derivatives (General Principles applied to this compound context)

The cellular response to psoralens, particularly when combined with UVA light (PUVA therapy), extends beyond direct DNA damage. The resulting molecular lesions and other interactions trigger a variety of intracellular signaling pathways that control gene expression, cell survival, proliferation, and stress responses. While specific signaling data for this compound is limited, the general principles observed for other psoralen derivatives provide a framework for understanding its potential effects.

Effects on Gene Expression and Transcriptional Regulation

The covalent modification of DNA by psoralens is a significant source of transcriptional disruption. Psoralen adducts, whether monoadducts or interstrand cross-links (ICLs), present formidable obstacles to the transcriptional machinery. Studies using psoralen-modified DNA have shown that these adducts can strongly inhibit the transcription of a linked gene. nih.gov Psoralen-induced ICLs are particularly effective at blocking both transcription and DNA replication. nih.gov The formation of these lesions can lead to the induction of tumor suppressor genes like p53. nih.gov

Interestingly, the effect of psoralens on gene expression is not solely inhibitory. In some contexts, psoralen derivatives can induce the expression of specific genes. For example, 8-methoxypsoralen (8-MOP) alone has been found to cause a significant increase in the cellular levels of mRNA for the human EGF-receptor gene (HER-1). nih.gov This effect was not dependent on DNA damage from UVA light, suggesting a separate mechanism related to receptor-mediated signal transduction. nih.gov Furthermore, psoralens have been shown to block the signaling of the ErbB2 receptor, which is overexpressed in certain cancers. wikipedia.org Other derivatives have been found to modulate the expression of enzymes involved in drug metabolism, such as cytochrome P450s, through the activation of the pregnane (B1235032) X receptor (PXR). nih.gov

The specific antiproliferative activity of this compound is linked to its ability to form DNA monoadducts upon photoactivation. nih.gov Unlike many other psoralens, it predominantly forms monoadducts rather than ICLs. nih.gov These monoadducts are sufficient to inhibit transcription, which likely underlies its biological effects. nih.gov

Table 1: Effects of Psoralen Derivatives on Gene and Protein Expression

| Psoralen Derivative | Target Gene/Protein/Pathway | Observed Effect | Cell Line/System | Citation |

|---|---|---|---|---|

| 8-Methoxypsoralen (8-MOP) | Human EGF-Receptor (HER-1) | Increased mRNA levels | Human Keratinocyte Cell Line | nih.gov |

| 8-Methoxypsoralen (8-MOP) | Cytochrome P450 3A4 (CYP3A4) | Increased expression | Human Primary Hepatocytes | nih.gov |

| 8-Methoxypsoralen (8-MOP) | Carboxylesterase HCE2 | Increased expression | Human Primary Hepatocytes | nih.gov |

| General Psoralen | ErbB2 Receptor | Blocks signaling | Breast Cancer Cells | wikipedia.org |

| Psoralen | p53 | Induction | Human Skin Fibroblasts | nih.gov |

Modulation of Cellular Stress Responses

The damage inflicted upon cellular components by photoactivated psoralens elicits a robust cellular stress response. The formation of DNA adducts, particularly ICLs, is a potent trigger for DNA damage response pathways. nih.gov This response often involves the activation of key sensor kinases like ataxia-telangiectasia and Rad3-related (ATR). nih.gov

A central component of this stress response is the activation and stabilization of the p53 tumor suppressor protein. nih.gov Following treatment with photoactivated psoralen, p53 is rapidly phosphorylated, leading to its accumulation and the induction of downstream targets that can cause cell cycle arrest or apoptosis. nih.gov Studies have shown that psoralen-induced ICLs are much more effective at inducing p53 phosphorylation and apoptosis than monoadducts. nih.gov This suggests that the cellular stress response is tuned to the severity of the DNA lesion.

In addition to the p53 pathway, psoralen derivatives can modulate other stress-related signaling cascades. Several derivatives have been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by inhibiting key signaling pathways. mdpi.comnih.gov For instance, xanthotoxol (B1684193) (8-hydroxypsoralen) was found to suppress the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK), two critical pathways involved in cellular stress and inflammation. mdpi.comnih.gov Another derivative, MPFC, was shown to activate the p38 MAPK pathway in melanoma cells, indicating that the effect of psoralens on these pathways can be cell-type and compound-specific. nih.gov

Table 2: Modulation of Cellular Stress and Signaling Pathways by Psoralen Derivatives

| Psoralen Derivative | Pathway/Protein | Effect | Cell Line/System | Citation |

|---|---|---|---|---|

| Psoralen + UVA | p53, H2AX | Increased phosphorylation | Human Skin Fibroblasts | nih.gov |

| Xanthotoxol | p38 MAPK, JNK | Suppressed phosphorylation | LPS-stimulated RAW 264.7 Macrophages | mdpi.comnih.gov |

| Xanthotoxol | NF-κB (p65 translocation) | Suppressed | LPS-stimulated RAW 264.7 Macrophages | mdpi.comnih.gov |

| MPFC (a psoralen derivative) | p38 MAPK, PKA | Increased phosphorylation/activation | B16 Mouse Melanoma Cells | nih.gov |

| Bergapten | p38 MAPK | Activation | Breast Cancer Cells | wjgnet.com |

Biological Activities and Pharmacological Insights Pre Clinical, Non Human Models

In Vitro Cellular Responses to 3,4'-Dimethyl-8-methoxypsoralen and Related Analogs

The in vitro effects of this compound and its structural relatives, such as 8-methoxypsoralen (8-MOP) and the parent compound psoralen (B192213), have been investigated across various cell lines, revealing significant impacts on fundamental cellular processes.

Effects on Cell Proliferation and Viability in Cultured Cells

The furocoumarin derivative This compound has demonstrated notable antiproliferative activity. This activity is linked to its ability to bind to DNA, particularly through photochemical monoaddition, which is a distinguishing feature compared to many of its related compounds.

Studies on related analogs have provided further insights. The parent compound, psoralen , has been shown to enhance the viability and proliferation of human bone marrow mesenchymal stem cells (hBMSCs) in a concentration-dependent manner. nih.gov In contrast, its analog 8-methoxypsoralen (8-MOP) has been found to inhibit the proliferation of various human cancer cell lines. nih.gov For instance, in human gastric cancer cell lines SNU1 and AGS, 8-MOP showed detectable IC50 values of 222.5 μM and 280.1 μM, respectively, indicating a dose-dependent inhibition of cell viability. nih.gov

Furthermore, 8-MOP, particularly when activated by UVA light (a combination known as PUVA), is a potent inhibitor of DNA synthesis in bovine aortic smooth muscle cells. nih.gov This antiproliferative effect was found to be synergistic between 8-MOP and UVA light. nih.gov Even without photoactivation, 8-MOP has been shown to reduce cell viability and proliferation in rat glioma C6 and human glioblastoma GL-15 cells, with a more pronounced effect on tumor cells compared to normal primary rat astrocytes. researchgate.net Similarly, 8-MOP can inhibit the proliferation of human lymphocytes. nih.gov

| Compound | Cell Line/Model | Effect | Key Findings | Citations |

|---|---|---|---|---|

| This compound | General | Antiproliferative | Exhibits remarkable antiproliferative activity, linked to its DNA photobinding properties. | |

| Psoralen | Human Bone Marrow Mesenchymal Stem Cells (hBMSCs) | Promotes Proliferation | Increases cell proliferation and maintains viability in a concentration-dependent manner. | nih.gov |

| 8-Methoxypsoralen (8-MOP) | Human Gastric Cancer Cells (SNU1, AGS) | Inhibits Viability | Dose-dependently decreases cell viability with IC50 values of 222.5 μM (SNU1) and 280.1 μM (AGS). | nih.gov |

| 8-Methoxypsoralen (8-MOP) + UVA (PUVA) | Bovine Aortic Smooth Muscle Cells | Inhibits Proliferation | Acts as a potent, synergistic inhibitor of DNA synthesis. | nih.gov |

| 8-Methoxypsoralen (8-MOP) | Rat Glioma (C6), Human Glioblastoma (GL-15) | Antiproliferative | Reduces cell viability and proliferation, showing more efficiency in tumor cells than normal astrocytes. | researchgate.net |

Induction of Apoptosis and Necrosis Mechanisms in Cell Lines

Apoptosis, or programmed cell death, is a key mechanism through which psoralen derivatives exert their cytotoxic effects. The analog 8-methoxypsoralen (8-MOP) , when used alone, has been shown to induce apoptosis in several cancer cell lines. In human gastric cancer SNU1 cells, 8-MOP treatment leads to apoptosis by activating caspase-3. nih.gov This induced apoptosis is not associated with autophagy or necrosis. nih.govresearchgate.net The process is mediated through the upregulation of the p53 tumor suppressor protein. nih.gov

In human hepatocellular carcinoma HepG2 cells, 8-MOP induces apoptosis through the intrinsic mitochondrial pathway. karger.com This is characterized by an increased Bax/Bcl-2 ratio, collapse of the mitochondrial membrane potential, and the release of cytochrome c and apoptosis-inducing factor (AIF). karger.com The generation of reactive oxygen species (ROS) plays a significant role in this process. karger.com

When combined with UVA light (PUVA), 8-MOP also induces apoptosis in human tumor T-cells (Jurkat cells). nih.gov This photo-induced apoptosis involves mitochondrial dysfunction and the activation of caspases-3, -8, and -9. nih.gov However, in anaplastic large-cell lymphoma Karpas 299 cells, while PUVA treatment triggers initial mitochondrial apoptotic signals, the process appears to be blocked before late-stage events like DNA fragmentation can occur. nih.gov A library of novel psoralen derivatives was screened for their ability to induce cell death in murine melanoma cells, with some derivatives showing greater cytotoxicity than existing potent psoralens. escholarship.org

| Compound | Cell Line | Key Mechanisms | Citations |

|---|---|---|---|

| 8-Methoxypsoralen (8-MOP) | Human Gastric Cancer (SNU1) | Upregulation of p53, activation of caspase-3. Not associated with necrosis. | nih.govresearchgate.net |

| 8-Methoxypsoralen (8-MOP) | Human Hepatocellular Carcinoma (HepG2) | Intrinsic mitochondrial pathway: increased Bax/Bcl-2 ratio, mitochondrial membrane potential collapse, cytochrome c release, ROS generation. | karger.com |

| 8-Methoxypsoralen (8-MOP) + UVA (PUVA) | Human T-cell Lymphoma (Jurkat) | Induction of apoptosis with mitochondrial dysfunction and activation of caspases-3, -8, and -9. | nih.gov |

| 8-Methoxypsoralen (8-MOP) + UVA (PUVA) | Anaplastic Large-cell Lymphoma (Karpas 299) | Triggers initial mitochondrial apoptosis signals, but late-stage events are blocked. | nih.gov |

Modulation of Cell Cycle Progression

Psoralen derivatives can significantly interfere with the normal progression of the cell cycle. In human gastric cancer SNU1 cells, 8-MOP treatment causes an arrest in the G1 phase of the cell cycle, an effect that is mediated by the upregulation of p53. nih.gov

In contrast, when combined with UVA light, 8-MOP induces a different response in other cell types. In human T-lymphoma Jurkat cells, PUVA treatment leads to a massive accumulation of cells in the G2-S phase. nih.gov Similarly, in anaplastic large-cell lymphoma Karpas 299 cells, PUVA treatment induces a G2/M cell cycle arrest, which contributes to its antiproliferative effect. nih.gov Studies in bovine aortic smooth muscle cells also demonstrated that PUVA treatment blocks further cell cycle progression in all phases. nih.govahajournals.org Research on mouse FM3A cells also showed that treatment with 8-MOP plus near-UV light affects DNA replication and cell-cycle progression. ahajournals.org

| Compound/Treatment | Cell Line | Effect on Cell Cycle | Citations |

|---|---|---|---|

| 8-Methoxypsoralen (8-MOP) | Human Gastric Cancer (SNU1) | G1 phase arrest | nih.gov |

| 8-Methoxypsoralen (8-MOP) + UVA (PUVA) | Human T-cell Lymphoma (Jurkat) | Accumulation in G2-S phase | nih.gov |

| 8-Methoxypsoralen (8-MOP) + UVA (PUVA) | Anaplastic Large-cell Lymphoma (Karpas 299) | G2/M phase arrest | nih.gov |

| 8-Methoxypsoralen (8-MOP) + UVA (PUVA) | Bovine Aortic Smooth Muscle Cells | Block in all phases of the cell cycle | nih.govahajournals.org |

Impacts on Cellular Differentiation Processes

The parent compound psoralen has been shown to influence cellular differentiation, particularly in bone-forming cells. In studies using primary mouse calvarial osteoblasts and human bone marrow mesenchymal stem cells (hBMSCs), psoralen was found to promote osteogenic differentiation. nih.govnih.gov This was evidenced by the increased expression of osteoblast-specific genes such as Col1a1, Alp, Oc, and Bsp, and enhanced alkaline phosphatase (ALP) activity. nih.govnih.gov The mechanism appears to involve the activation of the TGF-β/Smad3 and BMP signaling pathways. nih.govnih.gov

Insights from Non-Mammalian Model Organisms

Studies in Yeast and Fungi Models

The yeast Saccharomyces cerevisiae has been a valuable model organism for studying the effects of psoralen derivatives, particularly 8-methoxypsoralen (8-MOP) in combination with UVA light. These studies provide insight into the cellular responses to the DNA damage caused by these agents.

Treatment of S. cerevisiae with 8-MOP and UVA induces both pyrimidine (B1678525) monoadducts and interstrand crosslinks in DNA. nih.gov The cellular response to this damage involves a wide-ranging transcriptional activation. Using DNA microarrays, researchers identified 128 genes that were strongly induced and 29 that were repressed following 8-MOP/UVA treatment. nih.gov A significant portion of these response genes (around 42%) were specific to this treatment compared to other DNA damaging agents. nih.gov

The induced genes are involved in numerous biological processes, including DNA damage repair (e.g., RAD51, RNR2), environmental stress responses, and, notably, membrane-related functions and mitochondrial organization. nih.gov This suggests that in yeast, cellular membranes are important targets of 8-MOP/UVA in addition to DNA. nih.gov Studies have also shown that the lethal effect of 8-MOP plus light is increased in yeast strains with mutations in DNA repair genes, such as uvs1, highlighting the critical role of these pathways in surviving psoralen-induced damage. nih.gov

Investigations in Escherichia coli and other Prokaryotic Systems

The photobiological activity of this compound (DMe-8-MOP) has been examined in prokaryotic systems, particularly Escherichia coli, to understand its molecular interactions with DNA. nih.gov Research shows that while DMe-8-MOP demonstrates significant antiproliferative activity, its mechanism of interaction with DNA is distinct from many other psoralen derivatives. nih.gov

Key investigations have revealed that the non-covalent binding of DMe-8-MOP to DNA is relatively weak. nih.gov However, upon irradiation with ultraviolet (UVA) light, it displays a significant ability to photobind to DNA. nih.gov A distinguishing feature of this compound is that it predominantly undergoes photochemical monoaddition to the DNA double helix. nih.gov This is in contrast to many other psoralens that are capable of forming both monoadducts and interstrand cross-links. The formation of an unusual furan-side adduct has been proposed based on the analysis of enzymatically hydrolyzed DMe-8-MOP photomodified DNA. nih.gov This unique monoaddition property is thought to be responsible for its distinct photobiological profile. nih.gov Further studies on its mutagenic activity were also conducted to characterize its biological effects at the genetic level. nih.gov

Table 1: Summary of Research Findings for this compound in Prokaryotic Systems

| Parameter | Observation | Implication | Source |

|---|---|---|---|

| DNA Binding (Non-Covalent) | Interaction with nucleic acid is poor. | Lower intrinsic affinity for DNA in the absence of light. | nih.gov |

| DNA Binding (Covalent) | Exhibits relevant photobinding ability upon UVA irradiation. | The compound is photoactivated to covalently bond with DNA. | nih.gov |

| Type of DNA Adduct | Predominantly forms photochemical monoadducts. | Differs from many psoralens that form interstrand cross-links. | nih.gov |

| Proposed Adduct Structure | Formation of an unusual furan-side adduct. | May account for its unique photobiological properties. | nih.gov |

| Biological Activity | Shows remarkable antiproliferative activity. | Effective at inhibiting cell growth upon photoactivation. | nih.gov |

| Mutagenic Activity | Mutagenic activity was investigated. | Characterizes the potential for inducing genetic mutations. | nih.gov |

Pre-Clinical In Vivo Studies in Animal Models (Non-Human, Mechanistic Focus)

While the molecule exhibits notable antiproliferative effects, one of its most significant reported characteristics from early research is its lack of skin phototoxicity in animal models. nih.gov This is a peculiar and advantageous trait compared to other related furocoumarins. nih.gov However, detailed preclinical in vivo studies focusing specifically on the systemic distribution, tissue accumulation, and long-term mechanistic effects of this compound are not extensively documented in publicly available scientific literature. Most published in vivo research has concentrated on the parent compound, 8-methoxypsoralen.

Systemic Distribution and Tissue Accumulation in Research Animal Models

Specific studies detailing the systemic distribution and tissue accumulation of this compound in research animal models could not be identified in the performed searches.

Pharmacodynamic Effects in Specific Organ Systems of Research Animals

Comprehensive data on the pharmacodynamic effects of this compound in specific organ systems of research animals are not available in the reviewed literature. The primary reported in vivo finding is its lack of skin phototoxicity. nih.gov

Long-term Mechanistic Investigations in Animal Models

Specific long-term mechanistic investigations of this compound in animal models have not been detailed in the available research.

Structure Activity Relationships Sar and Structural Modifications of 3,4 Dimethyl 8 Methoxypsoralen

Impact of Methyl Group Substitutions on Biological Activity

The presence and position of methyl groups on the psoralen (B192213) ring system play a crucial role in determining the biological and photobiological properties of these compounds. nih.gov Research has shown that the pattern of methyl substitutions directly influences photoreactivity and how these molecules interact with DNA. nih.gov

Positional Isomerism and Photoreactivity

The specific placement of methyl groups on the psoralen molecule, known as positional isomerism, has a profound effect on its photoreactivity. Studies on various methyl-substituted 8-methoxypsoralen derivatives have revealed that the location of these groups on the two photoactive double bonds is a key determinant of their photobiological behavior. nih.gov For instance, the compound 3,4'-Dimethyl-8-methoxypsoralen (DMe-8-MOP) exhibits distinct properties compared to its isomers. While many psoralen congeners form both monoadducts and cross-links with DNA upon photoactivation, DMe-8-MOP predominantly undergoes photochemical monoaddition to the DNA double helix. nih.gov This unique photoreactivity is attributed to the specific substitution pattern of the methyl groups.

Steric and Electronic Effects of Methyl Groups

The methyl groups at the 3 and 4' positions of DMe-8-MOP exert both steric and electronic effects that modulate its biological activity. Sterically, these bulky groups can influence how the molecule intercalates between DNA base pairs, potentially hindering the formation of DNA cross-links which are often associated with higher toxicity. nih.govescholarship.org Electronically, methyl groups are electron-donating, which can alter the electron density of the psoralen ring system and, consequently, its photoreactivity and affinity for DNA. nih.gov The antiproliferative activity of these compounds in cell lines has been shown to correlate well with their DNA interaction data, underscoring the importance of these substituent effects. nih.gov

Role of the Methoxy (B1213986) Group at Position 8 in Activity and Specificity

The methoxy group at the 8-position is a common feature in many clinically relevant psoralens, including the widely used 8-MOP. nih.gov This substituent significantly influences the compound's activity and specificity.

Influence on Photoreactivity and DNA Binding Affinity

The 8-methoxy group has a demonstrable impact on the photoreactivity and DNA binding affinity of psoralens. In the case of 8-MOP, it is known to intercalate into DNA and, upon UVA irradiation, form covalent adducts with thymine (B56734) bases. mdpi.com The presence of the methoxy group can affect the efficiency of this process. For DMe-8-MOP, despite having a relatively poor non-covalent interaction with DNA, it displays significant photobinding ability. nih.gov The methoxy group, in conjunction with the methyl substituents, contributes to this unique profile. While large, lipophilic substituents at the 8-position can sometimes be detrimental, the methoxy group appears to strike a balance that allows for biological activity. escholarship.org

Modifications to the Furan (B31954) Ring System of this compound

The furan ring is a key component of the psoralen structure, and modifications to this ring system can have a significant impact on biological activity. nih.govijabbr.com The furan ring is involved in the photochemical [2+2] cycloaddition reaction with pyrimidine (B1678525) bases in DNA, which is central to the mechanism of action of many psoralens.

In the case of DMe-8-MOP, an unusual furan-side adduct has been proposed to form upon photomodification of DNA. nih.gov This suggests that the specific substitution pattern of DMe-8-MOP may direct the photoreaction towards the furan ring in a unique way. Generally, modifications to the furan ring of psoralens can alter their DNA binding mode and photoreactivity. For instance, introducing different substituents on the furan ring can influence the formation of monoadducts versus cross-links. The study of furan-modified psoralen analogs is an active area of research aimed at developing new photosensitizing agents with improved therapeutic profiles. nih.gov

Alterations in Photochemical Efficiency

The photochemical efficiency of psoralen derivatives is a key determinant of their biological activity, particularly their ability to form photoadducts with DNA. The planar structure of psoralens allows them to intercalate between DNA base pairs. escholarship.org Upon activation with UVA light, they can form covalent linkages with pyrimidine bases, primarily thymine. nih.gov This process can lead to the formation of monoadducts and, upon absorption of a second photon, interstrand cross-links (ICLs), which are highly cytotoxic lesions.

The nature and position of substituents on the psoralen ring can significantly influence this photochemical process. For instance, the introduction of electropositive substituents has been shown to enhance the potency of psoralen derivatives. escholarship.org This enhancement is often correlated with an increased ability to form DNA adducts. escholarship.org A study that synthesized and evaluated a library of 73 psoralen derivatives found that compounds with diverse charged and lipophilic substituents at various positions could enhance potency. escholarship.org Specifically, the top-performing novel psoralens all contained 8-position substituents that are positively charged under physiological conditions. escholarship.org

In contrast, the presence of a neutral morpholino group at the same position resulted in weak activity. escholarship.org This suggests that the electronic properties of the substituents play a critical role in modulating the photochemical efficiency and subsequent biological outcomes. The ability of these modified psoralens to form adducts with a 12-base pair oligonucleotide composed of alternating dT:dA base pairs was assessed, and a significant correlation was found between increased DNA adduct formation and greater cytotoxicity for many derivatives. escholarship.org

Impact on Molecular Interaction Profiles

The interaction of psoralen derivatives with biological macromolecules extends beyond DNA intercalation and photoadduct formation. The specific substituents on the psoralen core can influence the binding affinity and selectivity for various molecular targets. For example, in the context of anti-cancer activity, psoralen derivatives have been investigated for their ability to interact with proteins such as HER2. nih.gov

Molecular docking studies have been employed to analyze the binding between psoralen derivatives and the HER2 protein. nih.gov These studies revealed that modifications at the C-5 position of the psoralen scaffold can dramatically impact their activity. nih.gov For instance, a series of psoralen derivatives with various C-5 substituents were synthesized and evaluated for their cytotoxicity against breast cancer cell lines. nih.gov A furanylamide derivative exhibited the highest phototoxicity against HER2-positive cells, showing a nearly tenfold increase in activity compared to the parent compound, methoxsalen. nih.gov This enhanced activity correlated well with molecular docking results, which showed that this derivative formed favorable interactions within the active site of HER2. nih.gov

The interaction of psoralens with DNA is also a complex process that can involve different binding modes. While intercalation is a well-established mechanism, studies have shown that psoralens can also bind to the minor groove of DNA. researchgate.netresearchgate.net The balance between these binding modes can be influenced by the specific psoralen derivative and the DNA sequence. Isothermal titration calorimetry studies of 8-methoxypsoralen (8-MOP) with DNA revealed a two-step interaction process. nih.gov At low drug concentrations, 8-MOP binds as an intercalator in an endothermic process. nih.gov However, at higher concentrations, it binds to the outside of the DNA, likely in the minor groove, which is an exothermic process and can cause some compaction of the DNA structure. nih.gov

Structure-Based Chemical Design and Computational Modeling for Psoralen Analogs

The development of new psoralen analogs with improved therapeutic profiles relies heavily on structure-based chemical design and computational modeling. These approaches allow for the rational design of molecules with desired properties by simulating and predicting their interactions with biological targets at the molecular level.

Ligand-Nucleic Acid Docking Studies

Ligand-nucleic acid docking is a computational technique used to predict the preferred binding mode and affinity of a small molecule (ligand) to a nucleic acid target, such as DNA. This method is instrumental in understanding the initial non-covalent interactions that precede the photochemical reactions of psoralens.

Docking studies have been crucial in elucidating the dual binding capabilities of psoralens, demonstrating that both intercalation and minor groove binding are possible. researchgate.netresearchgate.net These computational models help to explain the experimental observation of low efficiency in the conversion of non-covalent complexes to monoadducts, suggesting that a competition between these two binding modes exists. researchgate.net

The sequence selectivity of psoralen binding can also be investigated using docking simulations. For example, studies have shown that intercalation is favored in 5'-TpA sites in poly-TA sequences. researchgate.net Furthermore, the specific orientation of the intercalated psoralen can be predicted, providing insights into the subsequent photochemical cross-linking reaction. researchgate.net The interaction energies calculated from these docking studies can help to rank different psoralen derivatives based on their predicted binding affinity for specific DNA sequences, guiding the synthesis of more effective compounds. researchgate.netresearchgate.net

| Compound | IC50 (µM) against SK-BR-3 cells | Docking Score (kcal/mol) |

|---|---|---|

| 8-MOP (parent ligand) | 24.66 | -7.9 |

| 3g (furanylamide derivative) | 2.71 | -9.4 |

| 3j (another active derivative) | 3.05 | -8.3 |

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations provide a more dynamic and detailed view of the interactions between a psoralen analog and its biological target over time. nih.gov Unlike static docking, MD simulations can capture the conformational changes in both the ligand and the biomolecule, offering a more realistic representation of the binding process in a solvated environment. nih.govdntb.gov.ua

Advanced Analytical Methodologies for 3,4 Dimethyl 8 Methoxypsoralen Research

Spectroscopic Techniques for Characterizing 3,4'-Dimethyl-8-methoxypsoralen and its Adducts

Spectroscopy is a cornerstone in the study of this compound, providing fundamental insights into its electronic properties, chemical structure, and the nature of its photoadducts.

UV-Visible Spectroscopy for Photoreactivity Studies

UV-Visible spectroscopy is a critical tool for investigating the photoreactivity of this compound, particularly its interaction with DNA upon irradiation. Research indicates that while the non-covalent binding of this compound to DNA is relatively weak, it demonstrates significant photobinding ability. nih.gov Spectroscopic techniques are employed to monitor the changes in the absorption spectrum of the molecule as it interacts with DNA both before and after exposure to UV light. nih.gov These studies help in understanding the kinetics and nature of the photochemical reactions, such as the formation of mono-adducts with the nucleic acid. nih.gov Unlike many related compounds, this compound predominantly forms photochemical monoadditions with DNA. nih.gov

| Parameter | Application in this compound Research |

| Wavelength Scan | Monitors shifts in maximum absorbance to study drug-DNA binding. |

| Time-course Analysis | Tracks changes in absorbance over time upon UV irradiation to determine photoreaction rates. |

| Titration Studies | Involves adding increasing amounts of DNA to a solution of the compound to determine binding constants. |

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Research Intermediates and Adducts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules. researchgate.net In the context of this compound research, NMR is vital for confirming the identity and structure of synthetic intermediates and, crucially, for characterizing the structure of its DNA photoadducts. nih.gov Studies have suggested the formation of an unusual furan-side adduct when this compound photoreacts with DNA. nih.gov Determining the precise stereochemistry and connectivity of such adducts would heavily rely on one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. st-andrews.ac.uk These techniques allow for the unambiguous assignment of protons and carbons, providing clear evidence of covalent bond formation and the specific atoms involved in the linkage between the psoralen (B192213) derivative and a nucleobase. st-andrews.ac.ukresearchgate.net

| NMR Technique | Purpose in Structural Elucidation |

| ¹H NMR | Identifies the number and environment of hydrogen atoms in the molecule. |

| ¹³C NMR | Determines the number and type of carbon atoms. |

| COSY | Reveals proton-proton coupling networks (H-H correlations). |

| HSQC | Correlates protons directly to the carbons they are attached to (C-H correlations). |

| HMBC | Shows longer-range correlations between protons and carbons, key for connecting molecular fragments. |

Mass Spectrometry (MS) for Identification and Quantification of DNA Adducts in Research Samples

Mass spectrometry is a highly sensitive technique used to identify and quantify molecules based on their mass-to-charge ratio (m/z). It is particularly powerful for detecting the covalent adducts formed between this compound and DNA. nih.gov Following the enzymatic hydrolysis of DNA that has been photoreacted with the compound, MS can be used to detect the resulting modified nucleosides. nih.govmdpi.com High-resolution mass spectrometry provides precise mass measurements, which can confirm the elemental composition of the adduct. Tandem mass spectrometry (MS/MS) is used to fragment the parent ion of the adduct, yielding a characteristic fragmentation pattern that serves as a structural fingerprint, helping to identify the site of modification on both the psoralen and the DNA base. nih.govyoutube.com This method is essential for confirming the formation of the proposed furan-side mono-adduct of this compound. nih.gov

Chromatographic Separations for Research Applications

Chromatographic techniques are fundamental for the separation, purification, and analysis of this compound and its derivatives in complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment in Research

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthesized this compound. ajol.info A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would effectively separate the target compound from any starting materials, by-products, or degradation products. researchgate.net The purity is determined by integrating the peak area of the compound of interest relative to the total area of all observed peaks detected, typically by a UV detector set at a wavelength of maximum absorbance for the compound, such as 250 nm. researchgate.netnih.gov A validated HPLC method ensures that the compound used in research studies is of a known and high purity, which is critical for the accuracy and reproducibility of experimental results. ajol.inforesearchgate.net

| HPLC Parameter | Typical Conditions for Psoralen Analysis |

| Stationary Phase | Reversed-phase C18 silica (B1680970) gel column researchgate.net |

| Mobile Phase | Acetonitrile/Water mixture (e.g., 50:50 v/v) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV at 250 nm researchgate.net |

| Purity Calculation | Relative peak area percentage |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling in Research

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. This hybrid technique is the premier tool for metabolite profiling in biological research. youtube.com In studies involving this compound, LC-MS would be used to analyze extracts from in vitro or in vivo systems (e.g., cell cultures, plasma) to identify and quantify metabolites. nih.gov The sample is first subjected to chromatographic separation, after which the eluent is introduced into the mass spectrometer. The mass spectrometer can then detect the parent compound and any biotransformation products, such as hydroxylated or demethylated species. Tandem MS (LC-MS/MS) provides structural information on these metabolites by fragmenting the parent ions, allowing for their confident identification. nih.govyoutube.com

| Component | Function in Metabolite Profiling |

| Liquid Chromatography (LC) | Separates the parent compound from its various metabolites based on polarity. |

| Mass Spectrometry (MS) | Detects and provides mass-to-charge ratio for the parent drug and its metabolites. |

| Tandem MS (MS/MS) | Fragments selected ions to generate structural data for metabolite identification. nih.gov |

Biophysical Techniques for Studying Molecular Interactions

The intricate dance between a small molecule and its biological targets is fundamental to its mechanism of action. For this compound, a compound with noteworthy biological activities, understanding its molecular interactions is paramount. Biophysical techniques offer a powerful lens through to observe and quantify these interactions in real-time, providing invaluable data on binding kinetics and molecular associations.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a sophisticated, label-free optical technique that enables the real-time monitoring of biomolecular interactions. It has become an indispensable tool in drug discovery and molecular biology for quantifying the kinetics of binding events, including association (k_on) and dissociation (k_off) rates, and determining binding affinity (K_D).

The principle of SPR relies on the immobilization of one interacting partner, termed the ligand, onto a sensor chip with a thin metal film, typically gold. The other partner, the analyte, flows over this surface. A change in the refractive index at the sensor surface, caused by the binding of the analyte to the immobilized ligand, is detected as a shift in the angle of minimum reflectivity of polarized light. This change is proportional to the mass concentration at the surface, allowing for the direct observation of the binding and dissociation phases of the interaction.

While specific SPR studies on this compound are not extensively documented in publicly available literature, the technique holds immense potential for elucidating its binding kinetics with various biological macromolecules. For instance, SPR could be employed to study the interaction of this compound with DNA, its primary cellular target, or with proteins that may be involved in its transport or metabolism. By immobilizing specific DNA sequences or proteins on the sensor chip, researchers could obtain precise quantitative data on the binding and dissociation rates of the compound.

A hypothetical SPR experiment to investigate the binding of this compound to a specific DNA sequence would involve the following steps:

| Step | Description |

| 1. Sensor Chip Preparation | A sensor chip (e.g., CM5) is functionalized with a specific DNA oligonucleotide sequence that is a putative binding site for this compound. |

| 2. Analyte Preparation | A series of concentrations of this compound are prepared in a suitable buffer. |

| 3. Binding Analysis | The prepared analyte solutions are injected sequentially over the sensor surface. The association of the compound with the immobilized DNA is monitored in real-time. |

| 4. Dissociation Analysis | After the association phase, a buffer is flowed over the sensor chip to monitor the dissociation of the compound from the DNA. |

| 5. Data Analysis | The resulting sensorgrams (plots of response units versus time) are fitted to various kinetic models to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D). |

This approach would provide critical insights into the strength and stability of the interaction between this compound and its target, contributing to a more comprehensive understanding of its biological activity.

Fluorescence Spectroscopy for Probing Molecular Associations

Fluorescence spectroscopy is a highly sensitive technique used to investigate the interactions between fluorescent molecules and their binding partners. Psoralens, including this compound, are inherently fluorescent, making this method particularly well-suited for studying their molecular associations, especially with non-fluorescent macromolecules like DNA.

The fundamental principle involves exciting the fluorescent molecule (fluorophore) with light of a specific wavelength and measuring the emitted light at a longer wavelength. Changes in the fluorescence properties of the molecule, such as intensity (quenching or enhancement), emission wavelength (shift), and polarization, can provide detailed information about its local environment and binding interactions.

Studies on psoralen derivatives have demonstrated that their intrinsic fluorescence is significantly quenched upon non-covalent intercalation into the DNA double helix. nih.gov This quenching is attributed to the change in the microenvironment of the psoralen molecule as it inserts itself between the DNA base pairs. By systematically titrating a solution of the psoralen with increasing concentrations of DNA and monitoring the decrease in fluorescence intensity, a binding curve can be generated. Analysis of this curve allows for the determination of the binding constant (K), which is a measure of the affinity of the psoralen for DNA.

Research on this compound has indicated that while its non-covalent interaction with DNA is relatively weak, it displays significant photobinding ability upon irradiation with UVA light. nih.gov Fluorescence spectroscopy can be instrumental in dissecting both the initial non-covalent association and the subsequent covalent photoadduct formation.

A typical fluorescence spectroscopy experiment to study the interaction of this compound with DNA would involve the following:

| Parameter | Description | Finding |

| Excitation Wavelength | The wavelength of light used to excite the this compound molecule. | Typically in the UVA range. |

| Emission Spectrum | The spectrum of light emitted by the psoralen. | Changes in the emission maximum can indicate changes in the polarity of the environment. |

| Fluorescence Intensity | The amount of light emitted. | Quenching of fluorescence intensity upon addition of DNA indicates binding. |

| Binding Constant (K) | A measure of the affinity of the psoralen for DNA. | Can be calculated from the fluorescence quenching data. |

These studies provide crucial information on the thermodynamics of the binding process and the nature of the molecular forces driving the association between this compound and its primary biological target.

Imaging Techniques in Pre-Clinical Research

Visualizing the distribution of a compound within cells and tissues is critical for understanding its pharmacological effects. Advanced imaging techniques provide the spatial context for the biochemical interactions observed with other methods, offering a window into the subcellular and whole-body fate of a drug candidate.

Confocal Microscopy for Cellular Localization Studies

Confocal laser scanning microscopy (CLSM) is a high-resolution optical imaging technique that allows for the creation of sharp, three-dimensional reconstructions of biological specimens. nih.govspringernature.com By using a pinhole to eliminate out-of-focus light, CLSM provides a significant improvement in image quality and resolution compared to conventional fluorescence microscopy. nih.govspringernature.com This capability is particularly valuable for determining the subcellular localization of fluorescent compounds like this compound.

To visualize the cellular uptake and distribution of a psoralen derivative, cells are typically incubated with the compound and then imaged using a confocal microscope. The intrinsic fluorescence of the psoralen can be used for detection, or it can be conjugated to a fluorescent tag for enhanced signal. Co-localization studies, where the psoralen's fluorescence is overlaid with that of fluorescent markers for specific organelles (e.g., DAPI for the nucleus, MitoTracker for mitochondria), can reveal the precise subcellular compartments where the compound accumulates.

While specific CLSM studies on this compound are not widely reported, research on other psoralen derivatives has demonstrated their localization in various cellular compartments, including the nucleus, cytoplasm, and mitochondria. nih.govnih.govnih.gov For example, fluorescence microscopy has shown that 8-methoxypsoralen can be taken up by the nuclei of human cells. nih.gov The specific localization pattern can be influenced by the chemical structure of the psoralen derivative.

A representative workflow for a confocal microscopy study of this compound cellular localization is outlined below:

| Step | Description |

| 1. Cell Culture and Treatment | A suitable cell line is cultured on a glass-bottom dish and incubated with this compound for a specific duration. |

| 2. Staining of Organelles | Fluorescent dyes specific for different organelles (e.g., nucleus, mitochondria, lysosomes) are added to the cells. |

| 3. Image Acquisition | The cells are imaged using a confocal microscope, with separate channels for the psoralen and each organelle marker. |

| 4. Image Analysis | The images from the different channels are merged to determine the extent of co-localization between the psoralen and the specific organelles. |

Such studies are crucial for correlating the subcellular distribution of this compound with its biological effects, such as DNA damage or effects on mitochondrial function.

Autoradiography for Tissue Distribution in Animal Models

Autoradiography is a powerful imaging technique that utilizes radiolabeled compounds to visualize their distribution within tissues and whole organisms. Quantitative whole-body autoradiography (QWBA) is a key preclinical method that provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

In a typical QWBA study, a radiolabeled version of the compound, for instance, tritium (B154650) ([³H]) or carbon-14 (B1195169) ([¹⁴C]) labeled this compound, is administered to an animal model, such as a mouse or rat. At various time points after administration, the animals are euthanized and flash-frozen. The frozen carcasses are then sectioned into thin slices, which are exposed to a phosphor imaging plate or photographic film. The radiation emitted from the labeled compound creates an image on the detector, revealing the compound's distribution throughout the different organs and tissues.

Studies on the related compound, [³H]8-methoxypsoralen, in mice have shown that it is rapidly absorbed and distributed to various tissues, with the highest concentrations found in the gastrointestinal tract, followed by the skin, blood, and liver. elsevierpure.com Autoradiography of psoriatic skin treated with [³H]8-methoxypsoralen has revealed that the compound localizes to both the nucleus and cytoplasm of various cell types. springernature.com

The data obtained from QWBA studies are not only qualitative but can also be quantified by comparing the signal intensity in different tissues to a standard curve of known radioactivity. This provides quantitative data on the concentration of the compound and its metabolites in various tissues over time.

| Parameter | Information Gained |

| Tissue Distribution | Identifies target organs and tissues where the compound accumulates. |

| Kinetics of Distribution | Shows how the distribution of the compound changes over time. |

| Penetration of Barriers | Determines if the compound can cross biological barriers like the blood-brain barrier. |

| Excretion Pathways | Can provide insights into the routes of elimination of the compound. |

These studies are essential for understanding the in vivo behavior of this compound and for predicting its potential efficacy and off-target effects.

Emerging Research Applications and Future Directions for 3,4 Dimethyl 8 Methoxypsoralen

3,4'-Dimethyl-8-methoxypsoralen as a Research Tool in Molecular Biology

The unique interaction of this compound with nucleic acids upon photoactivation positions it as a valuable tool for dissecting complex cellular processes at the molecular level.

Use in DNA/RNA Structure-Function Studies

Research has illuminated the distinctive manner in which this compound interacts with DNA, setting it apart from many other psoralen (B192213) compounds. While psoralens are known for their ability to intercalate into the DNA double helix and form covalent adducts upon UVA irradiation, DMe-8-MOP exhibits a predominant tendency to form monoadducts. nih.gov This characteristic is particularly significant for studying the localized effects of DNA damage on its structure and function.

The formation of a specific type of furan-side monoadduct by DMe-8-MOP allows for the introduction of a precise, site-specific lesion in the DNA. nih.gov This enables researchers to investigate the consequences of such damage on DNA replication, transcription, and chromatin organization with a high degree of control. The relatively poor non-covalent binding of DMe-8-MOP to DNA further refines its application, as the majority of its effects are dependent on photoactivation, providing temporal and spatial control over the induction of DNA damage. nih.gov

Table 1: DNA Interaction Properties of this compound

| Property | Observation | Significance in Research |

| Covalent Binding | Predominantly forms photochemical monoadducts with DNA. nih.gov | Allows for the study of specific, localized DNA damage effects. |

| Non-Covalent Binding | Exhibits poor non-covalent interaction with DNA. nih.gov | Provides temporal and spatial control over DNA damage induction via photoactivation. |

| Adduct Type | Forms an unusual furan-side adduct. nih.gov | Offers a unique tool to investigate the cellular response to a distinct type of DNA lesion. |

Application in Investigating DNA Repair Mechanisms

The ability of this compound to generate a high yield of monoadducts makes it an invaluable tool for studying the intricate pathways of DNA repair. Unlike interstrand crosslinks (ICLs), which require a complex series of repair events, monoadducts are typically repaired by the nucleotide excision repair (NER) pathway. By inducing a relatively homogenous population of monoadducts, DMe-8-MOP allows for a more focused investigation of the NER machinery and its components.

This targeted approach facilitates studies aimed at identifying the proteins involved in recognizing the adduct, excising the damaged segment, and synthesizing a new, correct DNA strand. The distinct structure of the DMe-8-MOP monoadduct may also be instrumental in probing the substrate specificity of various DNA glycosylases and other repair enzymes that may be involved in its removal.

Potential as a Lead Compound for Novel Pre-Clinical Investigational Agents

The unique photobiological profile of this compound, particularly its potent antiproliferative activity, suggests its potential as a starting point for the development of new research agents. nih.gov

Development of Next-Generation Psoralen Analogs for Targeted Research

The structural features of this compound—the dimethyl substitution and the methoxy (B1213986) group—are key determinants of its biological activity. nih.gov These moieties could be systematically modified to create a library of new psoralen analogs. The goal of such synthetic efforts would be to fine-tune the compound's properties, such as its DNA-binding affinity, the type of photoadducts formed, and its photochemical reactivity. By understanding the structure-activity relationships, researchers can design next-generation probes with enhanced specificity for certain DNA sequences or cellular compartments, thereby creating more precise tools for molecular biology research.

Exploration of Synergistic Effects with Other Research Modulators (Pre-Clinical)

While specific preclinical studies on the synergistic effects of this compound are not extensively documented in publicly available literature, the known antiproliferative effects of this compound present a compelling case for such investigations. nih.gov In a research context, combining DMe-8-MOP with inhibitors of specific DNA repair pathways could be a powerful strategy to potentiate its cytotoxic effects in targeted cell populations. For instance, in cells deficient in certain repair mechanisms, the DNA monoadducts generated by DMe-8-MOP could become highly toxic, providing a selective means to study or eliminate these cells. Future preclinical research in non-human models is warranted to explore these potential synergistic interactions.

Unexplored Biological Activities and Mechanistic Hypotheses (Non-Human)

Beyond its well-documented interactions with DNA, the full spectrum of this compound's biological activities remains largely uncharted territory, presenting exciting avenues for future non-human research.

The significant antiproliferative activity of DMe-8-MOP invites investigation into its effects on various cellular processes beyond DNA replication. nih.gov For instance, it is plausible that the compound or its metabolites could interact with other cellular macromolecules, such as proteins or lipids, thereby modulating their function. Mechanistic hypotheses could revolve around the inhibition of key enzymes involved in cell cycle progression or the induction of cellular stress responses independent of direct DNA damage. Investigating its impact on cellular signaling pathways, mitochondrial function, and the induction of apoptosis or autophagy in non-human model systems could reveal novel mechanisms of action and expand its utility as a research tool.

Challenges and Opportunities in this compound Research

The investigation into this compound (DMe-8-MOP) is characterized by a compelling set of challenges and promising opportunities. These factors will ultimately determine its viability as a future therapeutic agent.

A significant opportunity presented by DMe-8-MOP lies in its distinct photobiological profile. Research has shown that while it exhibits noteworthy antiproliferative activity, it is notably devoid of the skin phototoxicity that is a common and limiting side effect of many other psoralens, including the widely used 8-MOP. nih.gov This favorable characteristic suggests a potentially wider therapeutic window and a better safety profile for indications where cellular proliferation needs to be controlled.

The mechanism behind this reduced phototoxicity is a key area of scientific opportunity. Unlike the majority of its chemical relatives that induce both DNA mono-adducts and interstrand cross-links upon photoactivation, DMe-8-MOP predominantly forms photochemical mono-adducts with the DNA double helix. nih.gov It has been proposed that the formation of an unusual furan-side adduct could be responsible for these unique photochemical and photobiological properties. nih.gov This mono-adduct formation is sufficient to inhibit DNA synthesis and thus cellular proliferation, but may not trigger the same level of phototoxic response as the DNA cross-links formed by other psoralens. nih.gov

However, the journey of DMe-8-MOP from a promising compound to a clinical application is not without its hurdles. A primary challenge is the limited body of contemporary research dedicated specifically to this derivative. Much of the foundational knowledge is derived from a limited number of studies, with a significant portion of the research on furocoumarins focusing on 8-MOP and other derivatives. ku.dknih.govnih.gov This scarcity of recent and in-depth studies hinders a comprehensive understanding of its long-term effects, metabolic pathways, and full therapeutic potential.

Furthermore, the non-covalent interaction of DMe-8-MOP with nucleic acids is reportedly quite poor. nih.gov While it demonstrates relevant photobinding ability to DNA in both isolated and cellular systems, its initial weak binding could present a challenge in achieving optimal therapeutic concentrations at the target site. nih.gov

The synthesis of specific psoralen derivatives can also be a complex process. While general synthetic routes for furocoumarins are established, optimizing the synthesis for DMe-8-MOP to ensure purity, yield, and cost-effectiveness for potential large-scale production remains a critical step that requires further investigation. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for 3,4'-Dimethyl-8-methoxypsoralen?

- Methodological Answer : The synthesis of psoralen derivatives often involves coupling reactions under anhydrous conditions. For example, 8-hydroxypsoralen derivatives can react with alkylating agents (e.g., methyl mesylates) in the presence of a base like potassium carbonate in DMF at 70°C. Post-synthesis, characterization via NMR (to confirm methyl group positions) and UV spectroscopy (to assess chromophore integrity) is critical. Ethanol recrystallization improves purity .

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?

- Methodological Answer : Solid-phase extraction (SPE) using bonded silica cartridges (e.g., Oasis HLB) followed by reversed-phase HPLC with UV detection is reliable for isolating and quantifying psoralens in plasma. Spectrofluorimetry (excitation/emission at 365/450 nm) offers higher sensitivity for low-concentration samples, with detection limits as low as 10 ng/mL .

Advanced Research Questions

Q. How do structural modifications (e.g., 3,4'-dimethyl groups) influence DNA binding and photochemical reactivity?

- Methodological Answer : Substituents at the 3-position reduce psoralen's excited-state reactivity due to electronic effects, while 4'-methyl groups sterically hinder pyrone-side monoadduct formation with thymidine. This enhances cross-linking efficiency (<2% pyrone-side adducts) by minimizing steric clashes with thymidine’s 5-methyl group. Computational modeling (e.g., molecular orbital calculations) and competitive ELISA with monoclonal antibodies can validate adduct geometry and quantify cross-link ratios .

Q. How can researchers resolve contradictions in reported DNA adduct formation rates for methyl-substituted psoralens?

- Methodological Answer : Discrepancies often arise from variations in irradiation wavelengths (e.g., 365 nm vs. UVA ranges) and DNA sequence specificity. Use intercalation assays (e.g., with oligonucleotides like d(CGCGATATCGCG)) to standardize reaction conditions. Pairing HPLC with mass spectrometry (LC-MS/MS) distinguishes monoadducts from cross-links, while competitive inhibition studies with synthetic adducts (e.g., thymine monoadducts) clarify antibody specificity .

Q. What experimental designs improve cross-linking efficiency in studies of this compound-DNA interactions?

- Methodological Answer : Optimize irradiation parameters (e.g., 365 nm wavelength, 1–2 J/cm) to activate the 3,4 double bond. Use DNA with high thymine content (e.g., poly(dA-dT)) to maximize intercalation. Pre-incubate psoralen with DNA in dark conditions to ensure intercalation before photoactivation. Quantify cross-links via agarose gel electrophoresis under denaturing conditions or antibody-based assays targeting interstrand adducts .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.